Propoxybenzene
Overview
Description
Propoxybenzene, also known as n-propylbenzene, is a chemical compound that is a member of the alkylbenzenes family. It is structurally characterized by a propyl group attached to a benzene ring. The compound is of interest due to its role as a starting material in various chemical syntheses and its presence in certain types of fossil fuels.
Synthesis Analysis
The synthesis of propoxybenzene-related compounds can be complex, involving multiple steps and various reaction mechanisms. For instance, the oxidation of n-propylbenzene has been studied using a detailed chemical kinetic reaction mechanism, which includes a large number of species and reactions. This process involves thermal decomposition and H-atom abstraction, leading to the formation of various radicals and intermediates such as benzyl, phenylpropyl, and benzaldehyde .
Molecular Structure Analysis
The molecular structure of compounds related to propoxybenzene can be determined using techniques such as X-ray crystallography. For example, the structure of a carcinogenic form of benzo[a]pyrene has been elucidated, revealing the orientation of hydroxyl substituents and the conformation of the epoxide ring . Similarly, the structure of 1,4-dimethoxybenzene has been determined, showing the planarity of the methyl groups with respect to the benzene ring .
Chemical Reactions Analysis
Propoxybenzene and its derivatives undergo various chemical reactions. For example, the difunctionalization of styrenes, which are closely related to propoxybenzene, has been achieved using electrophilic radicals at room temperature, leading to the formation of compounds with both tert-butylperoxy and perfluoroalkyl groups . Additionally, propenylbenzenes, which are structurally similar to propoxybenzene, have been transformed by an Arthrobacter sp. into various flavor and fragrance compounds, demonstrating the versatility of biotransformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of propoxybenzene derivatives can be characterized using spectroscopic methods and electrochemical measurements. For instance, poly(1,3-dimethoxybenzene) has been synthesized and characterized, revealing its insolubility in common solvents and its electrical conductivity . The redox properties of bis(dimesitylphosphino) derivatives have been investigated, providing insights into their electrochemical behavior .
Scientific Research Applications
Microbial Transformation for Flavour Production : Propenylbenzenes like propoxybenzene are used as starting compounds in the production of various flavours. Microbial transformation of these compounds is an emerging method for producing natural flavours, which are considered environmentally friendly. Vanillin, a valuable aromatic compound, is an example of a high-value natural flavour produced from propenylbenzenes (Xu, Hua, & Ma, 2007).
Synthesis of Pharmaceuticals : Propylbenzene derivatives, which include propoxybenzene, are utilized in the synthesis of pharmaceuticals such as tamoxifen and 4-hydroxytamoxifen (Olier-Reuchet, Aitken, Bucourt, & Husson, 1995).
Oxidation Studies in Chemistry : The oxidation of n-propylbenzene, a related compound, has been studied for its chemical kinetics and reaction pathways, important in understanding the combustion and chemical transformation processes (Dagaut, Ristori, Bakali, & Cathonnet, 2002).
Photocatalytic Syntheses in Chemical Processes : Research has been conducted on photocatalytic syntheses using derivatives of propoxybenzene, such as the production of azoxybenzene by photoirradiation of nitrobenzene (Pal, Torimoto, Okazaki, & Ohtani, 2007).
Biodegradation and Environmental Applications : The biodegradation of dialkoxybenzenes, including propoxybenzene derivatives, has been studied for their environmental impact and potential use as commercial insect control agents. The biodegradability of these compounds is crucial for environmental fate studies (Ebrahimi & Plettner, 2014).
Combustion and Energy Research : Propylbenzene and its derivatives have been subject to combustion studies to understand their behavior and properties in energy production contexts (Yuan, Li, Dagaut, Wang, Wang, & Qi, 2016).
Biological Distribution Studies : Research on the distribution of propoxybenzene derivatives in organisms, particularly in toxicological contexts, has been conducted to understand how these compounds interact within biological systems (Shormanov et al., 2018).
properties
IUPAC Name |
propoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNYFFJTZPIKFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060760 | |
Record name | Benzene, propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propoxybenzene | |
CAS RN |
622-85-5 | |
Record name | Propoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, propoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl propyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propoxybenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBA82A8RYZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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